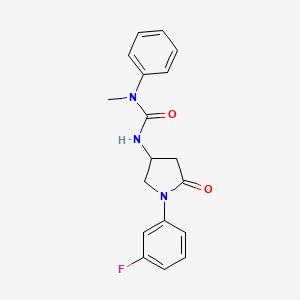![molecular formula C15H12N2OS B2787774 N-(naphtho[2,1-d]thiazol-2-yl)cyclopropanecarboxamide CAS No. 329906-63-0](/img/structure/B2787774.png)
N-(naphtho[2,1-d]thiazol-2-yl)cyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(naphtho[2,1-d]thiazol-2-yl)cyclopropanecarboxamide, also known as NTC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. NTC is a cyclopropane-containing compound that has been synthesized using various methods.
作用機序
The mechanism of action of N-(naphtho[2,1-d]thiazol-2-yl)cyclopropanecarboxamide is not fully understood. However, studies have shown that this compound inhibits the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. HDAC inhibition leads to the activation of tumor suppressor genes and the inhibition of oncogenes, leading to the inhibition of cancer cell growth. This compound also inhibits the production of pro-inflammatory cytokines by inhibiting the activity of nuclear factor-kappa B (NF-kB), a transcription factor that regulates the expression of pro-inflammatory genes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound inhibits the growth of cancer cells, induces apoptosis, and inhibits tumor angiogenesis. This compound also inhibits the production of pro-inflammatory cytokines, reducing inflammation in animal models. This compound has also been shown to have neuroprotective effects, reducing neuronal damage in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One of the advantages of using N-(naphtho[2,1-d]thiazol-2-yl)cyclopropanecarboxamide in lab experiments is its high purity, which allows for accurate and reproducible results. This compound is also relatively stable, allowing for long-term storage. However, one limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the scientific research of N-(naphtho[2,1-d]thiazol-2-yl)cyclopropanecarboxamide. One direction is the investigation of this compound as a potential treatment for neurodegenerative diseases. Studies have shown that this compound has neuroprotective effects, and further research could explore its potential as a therapeutic agent for diseases such as Alzheimer's and Parkinson's. Another direction is the investigation of this compound as a potential treatment for autoimmune diseases. Studies have shown that this compound inhibits the production of pro-inflammatory cytokines, and further research could explore its potential as an anti-inflammatory agent for diseases such as rheumatoid arthritis and multiple sclerosis. Finally, further research could explore the potential of this compound as a combination therapy with other anticancer agents, potentially enhancing their efficacy.
合成法
N-(naphtho[2,1-d]thiazol-2-yl)cyclopropanecarboxamide can be synthesized using various methods, including the reaction of 2-amino-1,4-naphthoquinone with cyclopropanecarboxylic acid chloride in the presence of triethylamine. Another method involves the reaction of 2-amino-1,4-naphthoquinone with cyclopropanecarboxylic acid in the presence of N,N'-dicyclohexylcarbodiimide and 4-dimethylaminopyridine. Both methods yield this compound with high purity.
科学的研究の応用
N-(naphtho[2,1-d]thiazol-2-yl)cyclopropanecarboxamide has shown promising results in various scientific research applications, including its potential use as an anticancer agent. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting tumor angiogenesis. This compound has also been investigated for its potential use as an anti-inflammatory agent. Studies have shown that this compound inhibits the production of pro-inflammatory cytokines and reduces inflammation in animal models.
特性
IUPAC Name |
N-benzo[g][1,3]benzothiazol-2-ylcyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS/c18-14(10-5-6-10)17-15-16-12-8-7-9-3-1-2-4-11(9)13(12)19-15/h1-4,7-8,10H,5-6H2,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOKDGYNHETZULC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC3=C(S2)C4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

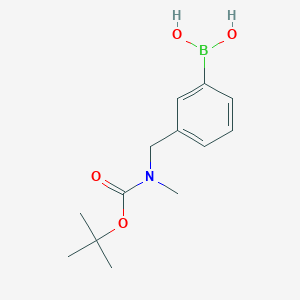
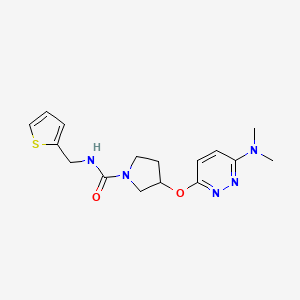
![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(pyridin-4-yl)methanone](/img/structure/B2787697.png)
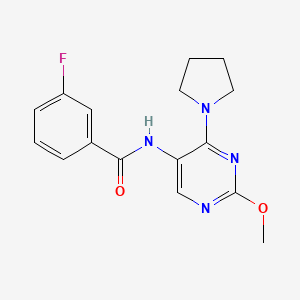
![(3S,4R)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-3-carboxylic acid](/img/structure/B2787704.png)
![4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2787705.png)
![2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2787706.png)
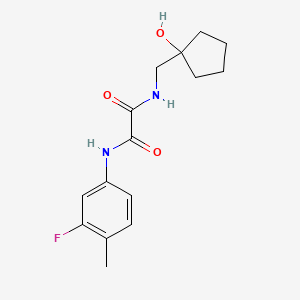
![Methyl 2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate](/img/structure/B2787708.png)
![4-[benzyl(methyl)sulfamoyl]-N-(6-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2787710.png)
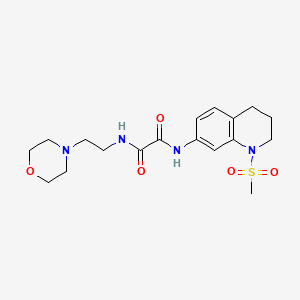
![N-{2-[(furan-3-yl)formamido]ethyl}prop-2-enamide](/img/structure/B2787712.png)
![N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2787713.png)
